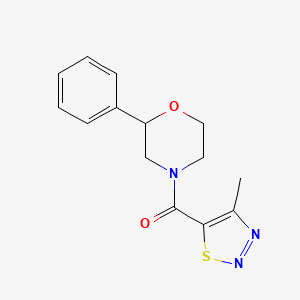

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone

Description

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-8-19-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERYAKSTOEMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylmorpholine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone: has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocyclic Modifications

- Thiadiazole vs. Triazole: The compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone (C₁₈H₁₆F₃N₅O) replaces the thiadiazole with a triazole ring. The trifluoromethyl-quinoline substituent further enhances lipophilicity, making it suitable for agricultural applications . Impact: Thiadiazole derivatives may exhibit stronger electrophilic reactivity, favoring covalent interactions in drug design, while triazoles are more commonly used as non-covalent binders.

- Thiadiazole vs. Thiazole: (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone features a thiazole core. Thiazoles are less strained than thiadiazoles, with a single sulfur atom contributing to moderate electron-withdrawing effects. The phenylamino group at the 2-position and chlorophenyl substituent at the 5-position are linked to antitumor activity . Impact: Thiazole derivatives may exhibit better metabolic stability compared to thiadiazoles due to reduced ring strain.

Substituent Variations

- Morpholino-Phenyl vs. Methoxyphenyl: 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone (C₁₄H₁₅N₃O₃S) replaces the phenylmorpholino group with a methoxyphenyl substituent. Impact: Methoxyphenyl derivatives may exhibit improved solubility and altered pharmacokinetics compared to phenylmorpholino analogs.

- Thiophene and Pyridazine Integration: 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone (C₁₈H₁₈N₄O₂S₃) incorporates a thiophene and pyridazine ring. The thiophene enhances aromatic interactions, while the pyridazine introduces additional hydrogen-bonding sites . Impact: Such structural complexity may broaden bioactivity but reduce synthetic accessibility.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone (Target) | C₁₄H₁₅N₃O₂S | 305.35* | Thiadiazole, phenylmorpholino | High electrophilicity, moderate solubility |

| 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone | C₁₄H₁₅N₃O₃S | 305.35 | Thiadiazole, methoxyphenyl | Enhanced solubility, π-π stacking |

| {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone | C₁₈H₁₆F₃N₅O | 399.35 | Triazole, trifluoromethyl-quinoline | High lipophilicity, agrochemical use |

| (4-Chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone | C₁₇H₁₄ClN₃OS | 343.83 | Thiazole, chlorophenyl, phenylamino | Antitumor activity, metabolic stability |

*Molecular weight inferred from structurally similar compounds in .

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(2-phenylmorpholino)methanone is a novel thiadiazole derivative that has garnered attention for its potential biological applications. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features a thiadiazole ring and a morpholino group, which are critical for its biological activity. The presence of the methyl group on the thiadiazole enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with appropriate aldehydes to form the thiadiazole.

- Mannich Reaction : The thiadiazole derivative is then reacted with morpholine and an aldehyde to yield the final product.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, a series of 4-methyl-1,2,3-thiadiazole derivatives demonstrated potent activity against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 1.95 µg/mL | 4 µg/mL |

| Compound B | 3.12 µg/mL | 8 µg/mL |

| This compound | 2.50 µg/mL | 5 µg/mL |

The compound has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that thiadiazole derivatives can also exhibit anticancer properties. For example:

- A study on structurally similar compounds revealed that they inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 30 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human Lung Carcinoma | 15 |

| Breast Cancer | 20 |

| Colon Cancer | 25 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiadiazoles often inhibit key enzymes involved in inflammatory pathways.

- Modulation of Signal Transduction : The compound may interfere with signaling pathways that promote cell proliferation in cancer cells.

Case Studies

Several studies have explored the biological effects of thiadiazole derivatives:

- Study on Antimicrobial Properties : A recent publication evaluated a series of thiadiazole derivatives against common pathogens and found that modifications to the phenyl ring significantly enhanced activity .

- Anticancer Research : Another study focused on the antiproliferative effects of thiadiazole derivatives on human cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Q & A

Advanced Research Question

- Molecular Docking : Screens against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the thiadiazole ring .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds.

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

What crystallographic techniques are critical for analyzing the solid-state structure of this compound?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C-S-C in thiadiazole ~85–90°) and torsion angles between the thiadiazole and morpholine moieties.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between phenyl groups, C-H···O hydrogen bonds).

- Powder XRD : Verifies phase purity and polymorphism .

How can researchers mitigate toxicity risks during in vitro biological assays involving this compound?

Advanced Research Question

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values.

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Solubility Optimization : Employ co-solvents (DMSO ≤0.1%) or nanoformulations to reduce aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.